molecular formula C30H43N3O7 B5342207 ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

Cat. No.: B5342207
M. Wt: 557.7 g/mol
InChI Key: IJKPEDMDYLWPMU-LJUMEUDFSA-N
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Description

Ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[108002,904,8013,18]icosa-5,18-diene-5-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis may include:

    Formation of the Pentacyclic Core: This step involves the construction of the pentacyclic framework through a series of cyclization reactions.

    Introduction of Functional Groups: The ester, amide, and imidoyl groups are introduced through specific reactions such as esterification, amidation, and imidoylation.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Ethyl 16-acetyloxy-8-[(Z)-N-(methoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate: Differing by the presence of a methoxy group instead of an ethoxy group.

    Ethyl 16-acetyloxy-8-[(Z)-N-(propoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate: Differing by the presence of a propoxy group instead of an ethoxy group.

These comparisons can help in understanding the unique properties and potential advantages of the target compound.

Properties

IUPAC Name

ethyl 16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N3O7/c1-7-37-26(35)25-24-16-23-21-10-9-19-15-20(39-18(4)34)11-13-28(19,5)22(21)12-14-29(23,6)30(24,40-33-25)17(3)31-32-27(36)38-8-2/h9,20-24H,7-8,10-16H2,1-6H3,(H,32,36)/b31-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKPEDMDYLWPMU-LJUMEUDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NNC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)/C(=N\NC(=O)OCC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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